Diethyl 2-(4-pyrenylmethylene)malonate
Description
Diethyl 2-(4-pyrenylmethylene)malonate is a malonate ester derivative featuring a pyrenylmethylene substituent at the 2-position of the malonate core. These compounds are typically synthesized via Knoevenagel condensation, where diethyl malonate reacts with aldehydes or ketones under acidic or basic conditions . Pyrenyl-based derivatives are of interest due to their extended π-conjugation, which may enhance photophysical properties for applications in materials science or bioimaging.
Properties
Molecular Formula |
C24H20O4 |
|---|---|
Molecular Weight |
372.4g/mol |
IUPAC Name |
diethyl 2-(pyren-4-ylmethylidene)propanedioate |
InChI |
InChI=1S/C24H20O4/c1-3-27-23(25)20(24(26)28-4-2)14-18-13-17-9-5-7-15-11-12-16-8-6-10-19(18)22(16)21(15)17/h5-14H,3-4H2,1-2H3 |
InChI Key |
AZZRMUPKOPZIBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares diethyl 2-(4-pyrenylmethylene)malonate with analogous malonate esters, focusing on synthetic methods , physicochemical properties , and reactivity .
Substituent-Dependent Reactivity
- Diethyl 2-(Pyridin-2-ylmethylene)malonate () :
Reacts with benzyne via dipolar cycloaddition to form pyrido[1,2-a]indole derivatives in high yields. This highlights the electron-withdrawing effect of the pyridyl group, which enhances electrophilicity at the methylene position . - Diethyl 2-((4-Chlorophenylamino)methylene)malonate (): The chloro substituent increases electrophilicity, facilitating nucleophilic attacks in Michael addition reactions. This compound is used in synthesizing heterocycles like imidazoquinolines .
- Dimethyl 2-(4-Methylbenzylidene)malonate (): The methyl group on the benzylidene ring stabilizes the crystal lattice via C–H···O interactions, resulting in a monoclinic crystal system (space group P21/c) with density 1.248 Mg/m³ .
Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., Cl, Br) lower melting points and enhance reactivity in cycloaddition reactions.
- Bulky substituents (e.g., benzyloxy) improve thermal stability and photophysical properties .
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